![molecular formula C18H21FN4O2 B2605085 4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide CAS No. 2034498-19-4](/img/structure/B2605085.png)
4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide, also known as JNJ-40411813, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperidine carboxamides and has been found to exhibit promising biological activities.
Applications De Recherche Scientifique
Central Nervous System (CNS) Drug Synthesis
Research into compounds with heterocycles, including piperidine and pyrimidine, has shown promising potential in synthesizing novel CNS acting drugs. These compounds are explored for their ability to replace carbon in a benzene ring, forming structures that may have effects ranging from depression to convulsion in CNS disorders. This exploration underlines the importance of these functional chemical groups in developing lead molecules for CNS activity, highlighting the relevance of 4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide in this context (Saganuwan, 2017).
Dipeptidyl Peptidase IV (DPP IV) Inhibition
DPP IV inhibitors are crucial in the treatment of type 2 diabetes mellitus (T2DM), with piperidine and pyrimidine-based structures being significant in this area. The review of patents from 2006 showcases the development of inhibitors targeting the DPP IV enzyme to prevent the degradation of incretin molecules, essential for promoting insulin secretion. This research area's ongoing intensity reflects the quest for molecules with improved efficacy and minimal side effects, where structures like 4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide could offer new therapeutic avenues (Mendieta, Tarragó, & Giralt, 2011).
Stereochemistry and Pharmacological Profile Improvement
The stereochemistry of compounds such as phenylpiracetam demonstrates the significant impact of molecular configuration on the pharmacological properties of CNS agents. This research indicates that the chirality and structural nuances of compounds can directly relate to their efficacy in treating cognitive impairments, offering insights into how modifications in structures akin to 4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide could enhance therapeutic profiles (Veinberg et al., 2015).
Synthesis of N-Heterocycles via Sulfinimines
The use of tert-butanesulfinamide in asymmetric synthesis offers a pathway to a variety of structurally diverse N-heterocycles, including piperidines. This methodology is crucial for generating compounds that serve as structural motifs in both natural products and therapeutic agents, underscoring the synthetic utility of chemical frameworks related to 4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide in medicinal chemistry (Philip et al., 2020).
Propriétés
IUPAC Name |
4-(2,6-dimethylpyrimidin-4-yl)oxy-N-(2-fluorophenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c1-12-11-17(21-13(2)20-12)25-14-7-9-23(10-8-14)18(24)22-16-6-4-3-5-15(16)19/h3-6,11,14H,7-10H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGWEOUMBAVUNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.